2,3,4-Tri-O-benzyl-beta-L-arabinopyranose
Description
2,3,4-Tri-O-benzyl-β-L-arabinopyranose (CAS: 77943-33-0) is a protected derivative of L-arabinose, a pentose sugar with significant applications in carbohydrate chemistry and glycobiology. Its structure features benzyl ether groups at the C2, C3, and C4 hydroxyl positions, leaving the anomeric C1 hydroxyl free for further glycosylation reactions. The β-configuration at the anomeric center and the L-arabinose stereochemistry (2R,3S,4S,5R) distinguish it from its D-isomer (e.g., 2,3,4-Tri-O-benzyl-β-D-arabinopyranose, CAS: 18039-26-4) .
This compound is widely employed as a glycosyl donor or intermediate in synthesizing oligosaccharides, glycoconjugates, and nucleoside analogs. The benzyl groups enhance stability under acidic and basic conditions while allowing selective deprotection via hydrogenolysis. Its molecular formula is C₂₆H₂₈O₅ (MW: 420.5 g/mol), and it exhibits moderate solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) .
Properties
CAS No. |
77943-33-0 |
|---|---|
Molecular Formula |
C26H28O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1 |
InChI Key |
HTSKDJMXBBFKKG-XDZVQPMWSA-N |
SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Mechanism of Action
Biochemical Pathways
It’s suggested that the compound may have promising utility in drug development for multiple illnesses, indicating potential involvement in various biochemical pathways.
Biological Activity
2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is a glycoside compound with significant potential in biochemical research and drug development. Its molecular formula is C26H28O5, and it has a molecular weight of approximately 420.5 g/mol. This compound is primarily utilized as an intermediate in the synthesis of glycosylated compounds, which are crucial in various biological activities.
- Molecular Formula : C26H28O5
- Molecular Weight : 420.5 g/mol
- Melting Point : 76–88 °C
- Purity : Typically 95% or higher
The biological activity of this compound is linked to its ability to interact with various biochemical pathways. The compound can act as a substrate for glycosylation reactions, influencing the synthesis of complex carbohydrates and saponins, which possess diverse biological functions.
Biochemical Pathways
- Glycosylation Reactions : It serves as a donor in glycosylation processes to produce disaccharides and other oligosaccharides, which are vital in cellular signaling and recognition.
- Drug Development : The compound shows promise in the development of therapeutic agents due to its structural similarities to naturally occurring sugars involved in cell signaling and immune responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has been studied for its potential to inhibit bacterial growth and may contribute to the development of new antibiotics.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through its interaction with immune cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound showed promising results against various strains of bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Effects
In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis. This effect was attributed to the activation of caspase pathways, suggesting its utility in cancer therapeutics.
Scientific Research Applications
Pharmaceutical Intermediate
One of the primary applications of 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose is as a pharmaceutical intermediate . It serves as a building block in the synthesis of various biologically active compounds. The ability to modify its structure allows for the development of new drugs with enhanced efficacy and reduced side effects. For example, it has been utilized in the synthesis of nucleoside analogs, which are crucial in antiviral therapies.
Glycosylation Reactions
This compound is frequently employed in glycosylation reactions to produce complex carbohydrates and glycosides. Its role as a glycosyl donor enables the formation of glycosidic bonds with various acceptors, leading to the synthesis of oligosaccharides and polysaccharides. This application is critical in the development of glycoproteins and glycolipids used in vaccine formulations and targeted drug delivery systems.
Case Study: Synthesis of Hederagenin Saponins
A notable case study involves the synthesis of hederagenin saponins using this compound as a glycosylation agent. In this study, various saponins were synthesized with good yields through selective glycosylation strategies, demonstrating the utility of this compound in producing bioactive natural products .
Research on Antimicrobial Activity
Recent studies have explored the potential antimicrobial properties of compounds derived from this compound. Research indicates that derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from this arabinopyranose showed promising results against strains such as Staphylococcus aureus and Candida albicans, highlighting its potential in developing new antimicrobial agents .
Summary Table of Applications
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used as a building block for synthesizing biologically active compounds |
| Glycosylation Reactions | Serves as a glycosyl donor for producing oligosaccharides and polysaccharides |
| Antimicrobial Research | Derivatives show significant antibacterial and antifungal activities |
| Synthesis of Natural Products | Employed in synthesizing hederagenin saponins and other bioactive natural products |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and reactivity differences between 2,3,4-Tri-O-benzyl-β-L-arabinopyranose and related arabinose or hexose derivatives.
Key Comparative Insights
Protection Patterns and Reactivity: Benzyl vs. Benzoyl: Benzyl groups (in the target compound) are stable under acidic conditions but require hydrogenolysis for removal, whereas benzoyl groups (e.g., in rhamnopyranosyl derivatives) are base-labile . Acetyl vs. Benzyl: Acetylated derivatives (e.g., 4-nitromethyl analog) are more reactive in nucleophilic substitutions due to the electron-withdrawing nature of acetyl groups, whereas benzyl ethers are inert under most conditions .
Stereochemical and Biological Implications: The β-L-arabinopyranose configuration in the target compound contrasts with β-D-arabinopyranose derivatives (e.g., ). This stereochemical difference critically impacts interactions with enzymes and receptors . 2-Deoxy analogs (e.g., ) lack a hydroxyl group at C2, reducing hydrogen-bonding capacity and altering substrate specificity in enzymatic reactions .
Functional Group Modifications: The 4-nitromethyl group in Benzyl 2,3,4-Tri-O-acetyl-β-D-arabinopyranoside introduces steric and electronic effects, making it a candidate for nitro-reduction reactions in drug design . Thio-linked sugars (e.g., ) resist hydrolysis by glycosidases, enabling their use as mechanistic probes .
Applications in Synthesis: The target compound’s free C1-OH makes it a versatile glycosyl donor, whereas methyl or nitrophenyl glycosides (e.g., ) are typically glycosyl acceptors or enzyme substrates . Benzylidene-protected derivatives (e.g., ) enable regioselective functionalization of sugars .
Research Findings and Trends
- Glycosylation Efficiency: Studies show that 2,3,4-Tri-O-benzyl-β-L-arabinopyranose exhibits higher glycosylation yields (~75–85%) compared to acetylated analogs (~60–70%) due to benzyl groups’ stabilizing effects .
- Enzymatic Resistance : Benzyl-protected sugars are resistant to glycosidase cleavage, unlike nitrophenyl derivatives, which are hydrolyzed rapidly .
- Thermodynamic Stability: Computational models indicate that benzyl groups increase the compound’s conformational rigidity, favoring β-anomer retention in solution .
Preparation Methods
General Synthetic Approach
The primary synthetic route to 2,3,4-Tri-O-benzyl-beta-L-arabinopyranose involves the benzylation of L-arabinopyranose or its derivatives using benzyl chloride or benzyl bromide under basic conditions. The reaction selectively protects the hydroxyl groups at positions 2, 3, and 4 with benzyl ethers, leaving the anomeric hydroxyl group free or selectively modified depending on the target derivative.
- Starting Material: L-arabinopyranose or its protected derivatives.
- Reagents: Benzyl chloride (BnCl) or benzyl bromide (BnBr), typically in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or silver oxide (Ag2O).
- Solvent: Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or acetone.
- Conditions: The reaction is conducted under inert atmosphere to prevent side reactions, often at room temperature or slightly elevated temperatures.
This method yields this compound with good selectivity and purity, suitable for further synthetic applications.
Detailed Reaction Procedure and Mechanism
The benzylation proceeds via nucleophilic substitution where the hydroxyl groups of L-arabinopyranose are deprotonated by the base, forming alkoxide ions that attack the benzyl halide electrophile, forming benzyl ethers. The beta-anomer is favored due to stereoelectronic effects and reaction conditions.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Deprotonation of hydroxyl groups | NaH or K2CO3 in DMF | Formation of alkoxide intermediates |
| 2 | Nucleophilic substitution | Benzyl chloride or bromide | Formation of benzyl ethers at 2,3,4 positions |
| 3 | Work-up and purification | Extraction, chromatography | Isolation of this compound |
The reaction typically achieves high yields (60-80%) of the tri-benzylated product, with minor formation of di- or tetra-benzylated byproducts that can be separated chromatographically.
Alternative and Supporting Methods
Selective Benzoylation as a Precursor Step
Research has shown that selective benzoylation of benzyl β-L-arabinopyranoside derivatives can be used to prepare partially protected intermediates that facilitate the synthesis of tri-O-benzylated compounds. For example, benzyl β-L-arabinopyranoside treated with benzoyl chloride under controlled equivalents yields selectively benzoylated derivatives, which can be subsequently converted to tri-O-benzylated sugars by benzylation and deprotection steps.
Protection/Deprotection Strategies
Advanced synthetic routes use protecting groups such as benzylidene acetals or silylene acetals to control regioselectivity in benzylation. These methods allow selective protection of certain hydroxyl groups, enabling stepwise benzylation and improved stereochemical control. For instance, 3,5-di-O-benzylidene protected arabinofuranosyl derivatives have been used as donors in glycosylation reactions, and their preparation involves selective benzylation steps followed by acetal formation and cleavage.
Research Findings and Optimization
- Selectivity: The beta-L-arabinopyranose configuration is favored under mild basic conditions with benzyl chloride, with stereoselectivity influenced by solvent and temperature.
- Yield: Typical yields range from 60% to 80% for the tri-O-benzylated product.
- Purification: Chromatographic techniques are essential to separate the tri-benzylated product from di- and tetra-benzylated byproducts.
- Stability: Benzyl ethers confer stability to the sugar moiety, facilitating further synthetic transformations.
- Comparison with D-isomer: The L-arabinopyranose derivatives differ in optical activity and melting points from their D-isomers, which is critical for stereospecific synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Benzylation | L-arabinopyranose | Benzyl chloride, NaH or K2CO3 | DMF, RT to 50°C | 60-80 | Simple, widely used |
| Selective Benzoylation + Benzylation | Benzyl β-L-arabinopyranoside | Benzoyl chloride, benzyl chloride | Controlled equivalents, base | 65-70 (benzoylation step) | Enables selective protection |
| Benzylidene Acetal Protection | L-arabinose derivatives | Acetal forming reagents, benzyl bromide | Acid/base catalysis | Moderate | Improved regioselectivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,3,4-Tri-O-benzyl-β-L-arabinopyranose, and how do reaction conditions influence stereochemical outcomes?
- The compound is synthesized via regioselective benzylation of L-arabinose derivatives. A common approach involves protecting hydroxyl groups with benzyl ethers under alkaline conditions (e.g., NaH/BnBr in DMF), ensuring β-anomer formation through thermodynamic control . Critical steps include monitoring reaction progress via TLC (hexane/EtOAc systems) and purification using silica gel chromatography. Stereochemical integrity is confirmed by [α]D values (e.g., +62.0 in CHCl3 for intermediates) and ¹H NMR coupling constants (e.g., axial-equatorial proton correlations) .
Q. How is 2,3,4-Tri-O-benzyl-β-L-arabinopyranose characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify benzyl group positions (δ 7.15–7.95 ppm for aromatic protons) and anomeric configuration (β-L configuration confirmed by J₁,₂ ~2–4 Hz) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., [M + Na]+) ensures molecular formula consistency .
- Optical Rotation: Specific rotation values ([α]D) are compared to literature to confirm enantiomeric purity .
Q. What safety precautions are critical when handling this compound?
- The compound is classified under R36/37/38 (irritating to eyes, respiratory system, and skin). Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation (S22/S24/25 guidelines) .
Advanced Research Questions
Q. How can low yields in glycosylation reactions using 2,3,4-Tri-O-benzyl-β-L-arabinopyranose as a donor be mitigated?
- Pre-activation strategies (e.g., using NIS/TfOH or PhSH/AgOTf) improve glycosylation efficiency by stabilizing the oxocarbenium ion intermediate . Optimize donor-acceptor ratios (typically 1.2:1) and solvent polarity (e.g., DCM with molecular sieves) to suppress side reactions. Monitoring by HRMS and ¹H NMR helps identify hydrolyzed byproducts .
Q. What methodologies resolve contradictions in stereochemical assignments of synthetic intermediates?
- X-ray Crystallography: Definitive confirmation of regiochemistry and anomeric configuration for crystalline intermediates .
- Comparative NMR Analysis: Cross-referencing coupling constants (e.g., J₃,₄ and J₄,₅) with DFT-calculated values identifies misassignments .
- Controlled Deprotection Studies: Sequential removal of benzyl groups (e.g., hydrogenolysis) followed by HSQC/TOCSY NMR clarifies ambiguous signals .
Q. How does the choice of protecting groups impact downstream applications in oligosaccharide synthesis?
- Benzyl groups are preferred for stability under glycosylation conditions and orthogonal deprotection (e.g., H₂/Pd-C). In contrast, acetyl or levulinoyl groups in related systems (e.g., xylopyranosyl derivatives) enable selective deprotection for chain elongation . For arabinopyranose, maintaining benzyl protection preserves the β-L configuration during iterative glycosylations .
Q. What strategies address discrepancies between experimental and computational data for this compound’s conformational dynamics?
- Molecular Dynamics (MD) Simulations: Compare free energy landscapes of chair vs. twist-boat conformations with NOESY/ROESY data to validate dominant conformers .
- Solvent Effects: Account for solvent polarity (e.g., chloroform vs. DMSO) in simulations, as dielectric environments alter rotational barriers of benzyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
